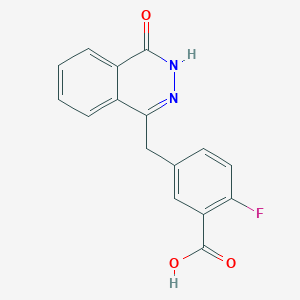

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Description

Chemical Identity and Properties 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS No. 763114-26-7) is a fluorinated benzoic acid derivative featuring a phthalazinone moiety. Its molecular formula is C₁₆H₁₁FN₂O₃, with a molecular weight of 298.27 g/mol . Key physicochemical properties include:

- XLogP3: 2.2 (indicating moderate lipophilicity)

- Hydrogen Bond Donor/Acceptor Count: 2 and 5, respectively

- Topological Polar Surface Area: 78.8 Ų .

Pharmacological Significance

This compound serves as a critical intermediate in synthesizing olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor approved for BRCA-mutated cancers . It also exhibits dual inhibitory activity against PARP-1 and histone deacetylase (HDAC-1) when modified with specific zinc-binding groups (ZBGs), such as benzamide derivatives .

Properties

IUPAC Name |

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXLJNGPFJEKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647416 | |

| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763114-26-7 | |

| Record name | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763114-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of PARP. PARP inhibitors are crucial in cancer therapy as they prevent cancer cells from repairing their DNA, leading to cell death. The compound interacts with the PARP enzyme by binding to its catalytic domain, thereby inhibiting its activity. This interaction is essential for the compound’s effectiveness in disrupting DNA repair mechanisms in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell death by inhibiting DNA repair, leading to the accumulation of DNA damage. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound disrupts the normal function of PARP, resulting in the activation of cell death pathways such as apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of PARP. The compound binds to the catalytic domain of PARP, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of single-strand breaks in DNA, which, if not repaired, can result in double-strand breaks and ultimately cell death. The compound’s ability to inhibit PARP activity is crucial for its therapeutic potential in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH. Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting DNA repair and inducing cell death in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell death. The compound interacts with enzymes such as PARP, leading to the inhibition of its activity. This interaction affects metabolic flux and metabolite levels, particularly those involved in DNA repair processes. The compound’s role in these pathways is crucial for its effectiveness in cancer therapy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where PARP is located, is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus is critical for its role in inhibiting DNA repair and inducing cell death in cancer cells.

Biological Activity

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS No. 763114-26-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 298.27 g/mol. The compound features a benzoic acid moiety substituted with a fluorine atom and a phthalazinone derivative, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant organisms. For instance, a study indicated that derivatives of phthalazinone compounds could inhibit the growth of Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall integrity and interference with essential metabolic pathways .

The proposed mechanism involves the inhibition of key enzymes involved in bacterial DNA synthesis and cell wall formation. This inhibition can lead to bacterial cell death or stasis, making it a candidate for further development as an antibiotic . Additionally, molecular docking studies suggest that the compound may interact with specific target proteins critical for bacterial survival .

Study 1: Antimicrobial Efficacy

A recent research paper evaluated the antimicrobial efficacy of several phthalazinone derivatives, including this compound. The study reported an IC50 value indicating potent activity against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated significant bactericidal effects at concentrations lower than those required for traditional antibiotics .

Study 2: In Vivo Testing

In vivo studies have shown that compounds similar to this compound can protect against infections in animal models. For example, mice treated with phthalazinone derivatives exhibited reduced mortality rates in models of sepsis induced by E. coli compared to untreated controls .

Data Table: Biological Activity Summary

| Activity | Target Organism | IC50/EC50 | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | < 10 µM | Inhibition of cell wall synthesis |

| Antimicrobial | Escherichia coli | < 15 µM | Disruption of DNA synthesis |

| Antitubercular | Mycobacterium tuberculosis | < 20 µM | Inhibition of metabolic pathways |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the benzamide or phthalazinone moieties, impacting pharmacological activity, solubility, and target selectivity. Below is a comparative analysis:

Key Research Findings

- Dual PARP/HDAC Inhibition : Compound 18, derived from the parent structure, shows IC₅₀ values comparable to olaparib (PARP-1) and chidamide (HDAC-1), with synergistic anti-proliferative effects in BRCA-proficient cancers .

- Structural-Activity Relationship (SAR): Fluorine at the 2-position and the methylene linker between benzoic acid and phthalazinone are critical for PARP-1 binding. Removal of fluorine (as in 152567-94-7) reduces potency by >50% .

- Synthetic Advancements : Boc-deprotection and HBTU-mediated coupling methods for olaparib synthesis using the parent compound achieve yields >85%, surpassing traditional routes .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogues

Q & A

Basic: What spectroscopic and chromatographic methods are used to confirm the structure of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Advanced: How can synthetic routes be optimized to improve the yield of this compound while minimizing by-products?

Answer:

- Stepwise Synthesis:

- Optimization Strategies:

Basic: What functional groups dominate the reactivity of this compound in biological systems?

Answer:

- Fluorine Substituent:

- Enhances lipophilicity and metabolic stability via C–F bond strength, influencing membrane permeability .

- Phthalazinone Ring:

- Benzoic Acid:

- Facilitates salt formation (e.g., sodium salt) for improved aqueous solubility in in vitro assays .

Advanced: How can contradictory data on this compound’s enzyme inhibition potency be resolved?

Answer:

- Experimental Design Adjustments:

- Use standardized assay conditions (e.g., pH 7.4, 37°C) and validate enzyme sources (e.g., recombinant vs. tissue-extracted proteins).

- Include positive controls (e.g., olaparib for PARP inhibition) to benchmark activity .

- Structural Analysis:

- Perform X-ray crystallography or molecular docking to confirm binding interactions with the phthalazinone and fluorobenzoic acid moieties .

- Data Normalization:

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Storage:

- Solubility Considerations:

- Reconstitute in DMSO (≤10 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) to prevent deprotonation of the benzoic acid group .

Advanced: How does the fluorine substitution pattern influence this compound’s pharmacokinetic properties?

Answer:

- Metabolic Stability:

- Fluorine at position 2 of the benzoic acid reduces CYP450-mediated oxidation, prolonging half-life in in vivo models .

- Tissue Distribution:

- Increased logP (predicted ~2.5) due to fluorine enhances blood-brain barrier penetration, validated via LC-MS/MS in rodent plasma .

- Comparative Studies:

Basic: What chromatographic methods are suitable for quantifying this compound in biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).

- Limit of quantification (LOQ): ≤10 ng/mL in plasma .

- Validation Parameters:

Advanced: What strategies can mitigate toxicity observed in preclinical studies?

Answer:

- Structural Modifications:

- Dose Optimization:

- Conduct MTD (maximum tolerated dose) studies in rodents using escalating doses (1–100 mg/kg) with hematological and histological endpoints .

- Prodrug Approach:

- Synthesize ester prodrugs (e.g., ethyl ester) to improve bioavailability and reduce gastric irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.